Benzene-1,2,4,5-tetrathiol
Overview
Description
Benzene-1,2,4,5-tetrathiol is a redox-active organosulfur molecule, known for its diverse applications in coordination chemistry and material science. It is characterized by its unique molecular structure and chemical reactivity.
Synthesis Analysis
The synthesis of benzene-1,2,4,5-tetrathiol derivatives often involves organometallic reactions and can yield various structurally interesting and functionally diverse compounds. For example, a bimetallic benzene-1,2,4,5-tetrathiolate molybdenocene complex has been synthesized, demonstrating notable redox activity and potential in electrochemical applications (Youssef et al., 2023).
Molecular Structure Analysis
The molecular structure of benzene-1,2,4,5-tetrathiol derivatives exhibits interesting features like conformational flexibility and potential for electronic coupling, as seen in compounds like the bimetallic molybdenocene complex (Youssef et al., 2023).
Chemical Reactions and Properties
Benzene-1,2,4,5-tetrathiol and its derivatives participate in various chemical reactions, leading to the formation of complexes with tailored functionalities. These reactions often involve redox processes and the formation of stable radical cations, as noted in the synthesis of heteroleptic coordination compounds (Wu et al., 2023).
Physical Properties Analysis
The physical properties of benzene-1,2,4,5-tetrathiol derivatives, such as their mesophase morphology and transition temperatures, are influenced by their molecular structure. These properties are significant in determining their suitability for various applications, especially in material science (Norbert et al., 1997).
Scientific Research Applications
1. Thermoelectric Properties of Organometallic Coordination Polymers
- Application Summary: Benzene-1,2,4,5-tetrathiol is used as a ligand in the synthesis of organometallic coordination polymers (OMCPs), which are a promising class of thermoelectric materials . These materials have high electrical conductivities and thermal resistivities .
- Methods of Application: The compound was introduced between nickel centers to form poly(nickel-benzene-1,2,4,5-tetrakis(thiolate) (Ni-btt). This was achieved by reacting 1,2,4,5-tetrachlorobenzene with propane-3,2-thiol via nucleophilic aromatic substitution .
- Results or Outcomes: The study found that the thermoelectric properties of the novel OMCP materials could be modulated over several orders of magnitude. It also revealed the charge-neutral character of the polymer backbones .
2. Electrochemical and Photoelectrochemical Hydrogen Production
- Application Summary: Benzene-1,2,4,5-tetrathiol is used in the synthesis of a cobalt dithiolene one-dimensional metal-organic surface for efficient electrochemical and photoelectrochemical hydrogen production from water .
- Methods of Application: An ethyl acetate solution of benzene-1,2,4,5-tetrathiol was layered on top of an aqueous solution of cobalt(II) acetate and sodium acetate. The organic solvents were allowed to evaporate, leaving behind a black solid at the gas-liquid interface. This solid was collected, washed, and dried .
- Results or Outcomes: The resultant black powder was used to modify glassy carbon electrodes and silicon electrodes for hydrogen production .
Safety And Hazards
properties
IUPAC Name |
benzene-1,2,4,5-tetrathiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)S)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507945 | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4,5-tetrathiol | |
CAS RN |
20133-21-5 | |
Record name | 1,2,4,5-Benzenetetrathiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-tetrathiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20133-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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